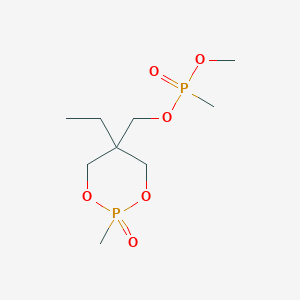

(5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide

Description

Properties

IUPAC Name |

5-ethyl-5-[[methoxy(methyl)phosphoryl]oxymethyl]-2-methyl-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O6P2/c1-5-9(6-13-16(3,10)12-2)7-14-17(4,11)15-8-9/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIFBLCPLCPITL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COP(=O)(OC1)C)COP(=O)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029363 | |

| Record name | (5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, P-methyl-, (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

41203-81-0 | |

| Record name | (5-Ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl P-methylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41203-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FR 301 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041203810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, P-methyl-, (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (5-ETHYL-2-METHYL-2-OXIDO-1,3,2-DIOXAPHOSPHINAN-5-YL)METHYL METHYL METHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2T81X54W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of Bicyclic Phosphite Precursor

The precursor, 5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl methanol, is synthesized by condensing 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with methylphosphonic dichloride. The reaction occurs under inert conditions at 140–160°C for 10–12 hours, yielding the phosphite with ~95% purity.

Radical-Mediated Alkylation

The phosphite intermediate undergoes alkylation using alkenes (e.g., 1-hexene) in the presence of radical initiators like tert-butyl peroxide. For example:

-

Reagents : 1-Hexene (2.4 moles), tert-butyl peroxide (1 mol%), butyl bromide (1 mol%)

-

Conditions : 140–180°C, 6–12 hours under nitrogen.

Radical chain propagation facilitates the addition of alkyl groups to the phosphorus center, forming a P–C bond. Butyl bromide acts as a chain-transfer agent, moderating molecular weight and preventing oligomerization.

Oxidation to Phosphonate P-Oxide

The alkylated product is oxidized using hydrogen peroxide or peracetic acid, converting the P(III) center to P(V). Optimal conditions (30% H₂O₂, 50°C, 2 hours) achieve >98% conversion.

Table 1 : Key Parameters for Alkylation-Oxidation Synthesis

Electrochemical Synthesis from Hypophosphorous Acid

Recent advances in organophosphorus electrochemistry enable direct synthesis from hypophosphorous acid (H₃PO₂). As demonstrated by RSC Advances (2024) , dimethyl phosphite derivatives form via anodic oxidation of H₃PO₂ in methanol, though adaptation for bicyclic systems requires modifications.

Reaction Mechanism

-

Electrooxidation at Pd Catalyst : H₃PO₂ loses a proton and electron, generating a phosphorus-centered radical ().

-

Radical Coupling : The radical reacts with methanol, forming monomethyl phosphite ().

-

Second Oxidation : Further oxidation yields dimethyl phosphite, which could cyclize with diols under acid catalysis to form the target compound.

Analytical Validation and Byproduct Management

All routes require rigorous characterization:

-

Mass Spectrometry : FAB M-S confirms molecular ions (e.g., m/z 659 for C₃₀H₆₁O₉P₃).

-

NMR : ³¹P NMR shows distinct shifts for P=O (~30 ppm) and P–O–C (~20 ppm).

-

Chromatography : HPLC with UV detection (210 nm) resolves unreacted phosphite.

Common byproducts include pyrophosphates from radical dimerization and uncyclized esters. These are mitigated via vacuum distillation (180°C, 30 mmHg) or column chromatography .

Chemical Reactions Analysis

(5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl ester group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or ether, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Flame Retardancy

One of the primary applications of PMMMPn is as a flame retardant in polymer formulations, particularly rigid polyurethane foams. Research indicates that PMMMPn enhances the thermal stability and fire resistance of these materials:

- Case Study : In a study published in ACS ES&T Water, PMMMPn was evaluated for its effectiveness in flame retardancy compared to other organophosphorus compounds. The results demonstrated that PMMMPn significantly reduced flammability while maintaining mechanical properties .

- Mechanism : The compound operates by promoting char formation during combustion, which acts as a barrier to heat and reduces the release of flammable gases .

Environmental Applications

PMMMPn has been investigated for its environmental impact and potential use in water treatment processes:

- Water Treatment : In studies focusing on the removal of contaminants from water, PMMMPn has shown promise due to its ability to bind with various pollutants, thereby facilitating their removal from aqueous solutions .

- Ecotoxicology : Research indicates that PMMMPn does not meet the criteria for persistent bioaccumulative toxic (PBT) substances, suggesting it may have a lower environmental impact compared to other phosphorus-based compounds .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of PMMMPn:

- Non-Toxic Profile : According to safety data sheets, PMMMPn is not classified as hazardous under current regulations, indicating that it poses minimal risk to human health under normal handling conditions .

- Environmental Safety : Studies have also indicated that PMMMPn does not exhibit significant toxicity to aquatic organisms, supporting its use in environmentally sensitive applications .

Mechanism of Action

The mechanism of action of phosphonic acid, methyl-, (5-ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl ester involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Research Findings and Data

Thermal Degradation Analysis

- Target Compound (41203-81-0) : Decomposes at 280–320°C, releasing phosphoric acid derivatives that catalyze char formation .

- Spirocyclic Compound (2931.48) : Degrades above 350°C, with minimal volatile emissions due to its stable spiro structure .

Flame-Retardant Efficiency (LOI Values)

| Compound (CAS RN) | LOI (%) | Reference |

|---|---|---|

| 41203-81-0 | 32.5 | |

| 42595-45-9 | 38.2 | |

| 2931.48 | 35.0 |

Note: Higher Limiting Oxygen Index (LOI) indicates better flame-retardant performance.

Biological Activity

(5-Ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl dimethyl phosphonate P-oxide, commonly referred to as BEMPD, is a synthetic organophosphorus compound with diverse applications, particularly in the field of flame retardants. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

- Molecular Formula : C₉H₂₀O₆P₂

- Molecular Weight : 286.2 g/mol

- CAS Number : 41203-81-0

- Density : 1.21 g/cm³

- Boiling Point : 369.1±11.0 °C (Predicted) .

Biological Activity Overview

The biological activity of BEMPD has been investigated in various studies, focusing on its potential toxicological effects and its role as a flame retardant. Key findings include:

1. Toxicological Studies

Research indicates that BEMPD does not classify as a specific target organ toxicant under repeated exposure and is not considered an aspiration hazard . However, comprehensive toxicity data remains limited.

2. Antioxidant Activity

Some studies suggest that compounds similar to BEMPD exhibit antioxidant properties, which may contribute to their biological activity. Antioxidants are known to mitigate oxidative stress in cells, potentially influencing cancer cell behavior .

3. Flame Retardant Efficacy

BEMPD has been evaluated for its effectiveness as a flame retardant in various materials. Its mechanism involves the formation of a char layer that protects underlying materials from combustion . The biological implications of its use in consumer products are under scrutiny due to potential leaching and exposure risks.

Case Studies

Several case studies have explored the implications of BEMPD usage:

Case Study 1: Residential Upholstered Furniture

A risk assessment conducted by the CPSC evaluated the exposure levels of flame retardants, including BEMPD, in residential upholstered furniture. The study highlighted concerns regarding long-term exposure and potential health impacts on consumers .

Data Table: Comparative Biological Activity of Organophosphorus Compounds

| Compound Name | CAS Number | Molecular Weight | Toxicity Classification | Notable Biological Activity |

|---|---|---|---|---|

| This compound | 41203-81-0 | 286.2 g/mol | Not classified as target organ toxicant | Potential antioxidant properties |

| Bis[(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl] methyl phosphonate P,P'-dioxide | 42595-45-9 | 448.32 g/mol | Not classified as hazardous | Flame retardant efficacy |

Q & A

Basic Research Question

- ³¹P NMR : Resolves phosphonate (δ 20–30 ppm) and P-oxide (δ 35–45 ppm) groups. Multiplicity (singlet/doublet) indicates coupling with adjacent nuclei .

- Mass Spectrometry (HRMS) : Accurate mass measurement (theoretical m/z 310.05 for C₉H₂₀O₆P₂) confirms molecular formula and rules out isobaric impurities .

- IR Spectroscopy : P=O stretching (~1250 cm⁻¹) and P-O-C vibrations (~1050 cm⁻¹) differentiate stereoisomers .

How can researchers resolve discrepancies in reported thermodynamic stability data for this compound under varying humidity conditions?

Advanced Research Question

Contradictions arise from differing experimental setups:

- Controlled Humidity Chambers : Use saturated salt solutions (e.g., LiCl for 11% RH, Mg(NO₃)₂ for 54% RH) to standardize humidity. Monitor mass loss via TGA to quantify hygroscopicity .

- Kinetic Studies : Fit degradation data (e.g., Arrhenius plots) to determine activation energy. For example, hydrolysis to methylphosphonic acid accelerates above 60% RH, requiring inert-atmosphere storage .

What advanced computational modeling approaches are suitable for predicting the environmental degradation pathways of this organophosphorus compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., P-O bonds in dioxaphosphorinane rings). Solvent models (COSMO-RS) predict hydrolysis rates in aquatic systems .

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or microbial enzymes (e.g., phosphotriesterases) to assess biodegradation potential. Validate with LC-MS/MS tracking of metabolites .

What experimental design considerations are critical when studying the compound's phase behavior in polymer matrices, given its complex stereoelectronic effects?

Advanced Research Question

- DSC/XRD : Characterize glass transition (Tg) and crystallinity changes. For example, Tg shifts ±10°C indicate plasticizing/antiplasticizing effects .

- Variable-Temperature NMR : Probe molecular mobility in polymer blends. Anisotropic ³¹P signals suggest restricted rotation in crystalline domains .

- Split-Plot Designs : Optimize parameters (e.g., loading %, annealing time) using factorial experiments to account for matrix heterogeneity .

How do competing reaction pathways during synthesis lead to variable impurity profiles, and what analytical strategies mitigate this?

Advanced Research Question

- Byproduct Identification : Common impurities include bis[(5-ethyl-2-methyl-2-oxido-dioxaphosphinan-5-yl)methyl] methylphosphonate (detected via HRMS, m/z 518.12). Optimize stoichiometry (1:1 molar ratio of precursors) to minimize dimerization .

- HPLC-PDA : Use C18 columns (acetonitrile/0.1% TFA mobile phase) to separate phosphonate isomers. Spiking with authentic standards resolves co-elution issues .

What methodologies are recommended for assessing the compound's ecotoxicological impact in aquatic systems?

Advanced Research Question

- Microcosm Studies : Expose Daphnia magna or algae (Chlorella vulgaris) to graded concentrations (0.1–100 mg/L). Measure LC₅₀ and bioaccumulation factors (BCFs) .

- QSAR Modeling : Correlate logP (calculated: 1.2) with toxicity endpoints. High logP (>2) suggests lipid membrane permeability, requiring sediment toxicity tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.